molecular formula C6H3N3O9S B8528301 2,3,4-Trinitrobenzene-1-sulfonic acid CAS No. 31305-16-5

2,3,4-Trinitrobenzene-1-sulfonic acid

Cat. No. B8528301
CAS RN: 31305-16-5
M. Wt: 293.17 g/mol
InChI Key: LIEVTTYXDCZXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07758757B2

Procedure details

FIG. 2 illustrates the decrease in concentration of hydrazine in solution over time at 50° C. after the addition of PVPP. FIG. 3 also illustrates the decrease in concentration of hydrazine in solution over time at 50° C. after the addition of PVPP. FIG. 4 illustrates the reaction between trinitrobenzene sulfonic acid and hydrazine to form hexanitrobenzene, used to detect the concentration of hydrazine in solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NN.C=CN1C(=O)CCC1.[N+:11]([C:14]1[CH:19]=[CH:18][C:17](S(O)(=O)=O)=[C:16]([N+:24]([O-:26])=[O:25])[C:15]=1[N+:27]([O-:29])=[O:28])([O-:13])=[O:12]>>[N+:11]([C:14]1[C:19]([N+:11]([O-:13])=[O:12])=[C:18]([N+:24]([O-:26])=[O:25])[C:17]([N+:27]([O-:29])=[O:28])=[C:16]([N+:24]([O-:26])=[O:25])[C:15]=1[N+:27]([O-:29])=[O:28])([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CN1CCCC1=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CN1CCCC1=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C=C1)S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
at 50° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.